molecular formula C18H15ClN4O2 B2725696 5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170653-79-8

5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2725696
CAS No.: 1170653-79-8
M. Wt: 354.79
InChI Key: IMCKDQSZHOFHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic scaffold combining a pyrrolo-triazole-dione core with substituted aromatic groups. The 3-chlorophenyl and 3,4-dimethylphenyl substituents likely influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-10-6-7-14(8-11(10)2)23-16-15(20-21-23)17(24)22(18(16)25)13-5-3-4-12(19)9-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKDQSZHOFHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinated solvents, strong acids, and bases to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit cytotoxic effects against various cancer cell lines. This suggests that the compound may have similar properties and could be further investigated for its anticancer potential .
  • Antimicrobial Properties : Research has shown that triazole derivatives can possess antimicrobial activities. The presence of the chlorophenyl group may enhance these properties by improving solubility and bioavailability .

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties. Its ability to form stable complexes with metals may lend itself to applications in catalysis and sensor technology .
  • Nanotechnology : Due to its potential to form nanostructures through self-assembly processes, this compound could be utilized in the development of nanomaterials for electronics and photonics .

Agricultural Chemistry

The compound's potential applications extend to agriculture:

  • Pesticide Development : Investigations into the herbicidal and fungicidal activities of related triazole compounds suggest that this compound could be developed into an effective pesticide or fungicide .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrrolo[3,4-d][1,2,3]triazole derivatives and their effects on cancer cell proliferation. The results indicated that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines .

Case Study 2: Antimicrobial Effects

Research conducted by Smith et al. (2020) focused on the antimicrobial properties of triazole derivatives. The study found that compounds similar to 5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Compounds with chlorophenyl and dimethylphenyl groups are typically synthesized via cyclocondensation or nucleophilic substitution, with yields >75% under optimized conditions .
  • Metabolic Stability : Dimethylphenyl groups may confer better metabolic stability compared to methoxy-substituted analogs due to reduced oxidative susceptibility .

Biological Activity

5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that belongs to the triazole class of compounds. This compound is notable for its diverse biological activities and potential therapeutic applications. The structure includes a pyrrolo-triazole core modified with chlorophenyl and dimethylphenyl groups.

  • Molecular Formula : C21H17ClN6O3
  • Molecular Weight : 436.8 g/mol
  • CAS Number : 1251612-22-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring system is known for its role in medicinal chemistry, particularly in antifungal and antibacterial agents. Studies have shown that similar compounds can inhibit key enzymes and modulate receptor activity.

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit a range of biological activities including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase and urease.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related triazole derivatives. The findings indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The IC50 values for some derivatives were reported as low as 2.14 µM, indicating potent activity against specific bacterial strains .

Anticancer Activity

Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .

Enzyme Inhibition Studies

In silico docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with acetylcholinesterase and urease enzymes. These interactions are crucial for understanding the compound's potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
Enzyme InhibitionUreaseStrong inhibitory activity

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyrazole or triazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂) in THF/water mixtures at 50–80°C has been effective for triazole formation . Yield optimization may involve adjusting stoichiometry of aryl halides and boronic acids, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol can enhance purity .

Q. What analytical techniques are critical for characterizing its structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for pyrrolo-triazole ring protons) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F substituents .
  • X-ray Crystallography: Resolve absolute stereochemistry (e.g., 3aR,6aS configurations) and intermolecular interactions in crystal lattices .
  • HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, serum concentration) or compound stereochemistry. Strategies include:

  • Orthogonal Assays: Compare results across enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to rule out false positives .
  • Structural Reanalysis: Verify stereochemical assignments via XRD or NOESY NMR to confirm if enantiomers exhibit divergent activities .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with target binding affinities .

Q. What in silico strategies are effective for predicting its pharmacokinetic properties and target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict blood-brain barrier permeability .
  • QSAR Models: Train datasets on logP, polar surface area, and hydrogen-bond donors to optimize bioavailability .
  • Docking Studies (AutoDock Vina): Screen against off-target receptors (e.g., CYP450 isoforms) to assess selectivity risks .

Q. How can synthetic methodologies be adapted to explore structure-activity relationships (SAR) in related analogs?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃ at the 3-position) via Ullmann couplings to enhance metabolic stability .
  • Side-Chain Variations: Replace 3,4-dimethylphenyl with biphenyl moieties using Suzuki-Miyaura cross-coupling to evaluate steric effects on receptor binding .
  • Prodrug Design: Esterify the dione moiety (e.g., ethyl acetate derivatives) to improve solubility and evaluate hydrolysis kinetics in simulated gastric fluid .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer: Use nonlinear regression models (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ calculations. For in vivo studies, apply randomized block designs with split-split plots to account for variables like administration routes and harvest times . Validate reproducibility via Bland-Altman plots or interclass correlation coefficients (ICC >0.9) .

Q. How can researchers mitigate batch-to-batch variability in synthesis for large-scale pharmacological testing?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, catalyst loading, and solvent ratios, reducing impurity formation (<2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.